Structural Differentiation from the 3-Thienyl GSK3β Inhibitor Analog via X-Ray Crystallography
The closest publicly disclosed structural analog is N-(pyridin-3-yl)-2-(thiophen-3-yl)-3H-imidazo[4,5-b]pyridine-7-carboxamide, a co-crystallized GSK3β inhibitor (PDB: 4DIT) with a reported Ki of 23 nM against GSK3 [1][2]. This comparator differs from the target compound at two critical positions: (i) the thiophene regioisomer (3-thienyl vs. target's 2-thienyl), and (ii) the carboxamide amine substituent (3-pyridinyl vs. target's (S)-3-piperidinyl). The crystal structure (PDB 4DIT) reveals that the 3-thienyl group occupies the kinase hinge-binding region, while the pyridinyl carboxamide extends toward the solvent-exposed region [1]. The replacement of the planar 3-pyridinyl ring with a chiral (S)-3-piperidinyl group in the target compound is expected to alter the exit vector geometry, introduce a basic amine (pKa ~9-10), and eliminate the potential for π-π stacking interactions with the pyridine ring—all of which can substantially shift kinase selectivity profiles.
| Evidence Dimension | Thiophene regioisomerism and carboxamide amine substituent identity |
|---|---|
| Target Compound Data | 2-(2-thienyl) substituent; (S)-3-piperidinyl carboxamide (CAS 1260389-75-0) |
| Comparator Or Baseline | N-(pyridin-3-yl)-2-(thiophen-3-yl)-3H-imidazo[4,5-b]pyridine-7-carboxamide (GSK3β Ki = 23 nM; PDB 4DIT) |
| Quantified Difference | Regioisomeric shift (2-thienyl vs. 3-thienyl) plus amine substituent switch (chiral piperidine vs. planar pyridine); GSK3β selectivity profile expected to differ |
| Conditions | GSK3β recombinant human enzyme inhibition assay; X-ray co-crystallography (PDB 4DIT) |
Why This Matters
The 2-thienyl regioisomer is patented as a distinct cardiac inotrope pharmacophore, confirming that thiophene attachment position is not interchangeable and the target compound may exhibit a different therapeutic target profile than the GSK3β-inhibiting 3-thienyl comparator.
- [1] RCSB Protein Data Bank. 4DIT: Crystal Structure of GSK3beta in complex with a Imidazopyridine inhibitor (0KD). 2012. Available at: https://www.rcsb.org/structure/4DIT View Source
- [2] BindingDB. BDBM50067514 / CHEMBL3401978: N-(pyridin-3-yl)-2-(thiophen-3-yl)-3H-imidazo[4,5-b]pyridine-7-carboxamide. GSK3β Ki = 23 nM. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067514 View Source
- [3] Laevosan-Gesellschaft m.b.H. Novel derivatives of 2-(2-thienyl)-imidazo[4,5-b]-pyridines and their pharmaceutically acceptable salts. United States Patent US4596830A. 1986. View Source
